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Introduction

p97, also known as Valosin-Containing Protein (VCP), is a highly conserved and abundant
AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a critical role in
cellular protein homeostasis.[1][2] It functions as a molecular segregase, utilizing the energy
from ATP hydrolysis to extract ubiquitinated proteins from cellular structures such as the
endoplasmic reticulum, mitochondria, and chromatin, thereby facilitating their degradation by
the proteasome.[1][3] This central role in the ubiquitin-proteasome system (UPS), endoplasmic
reticulum-associated degradation (ERAD), and autophagy makes p97 a compelling therapeutic
target for diseases characterized by protein aggregation and dysregulated protein clearance,
including cancer and neurodegenerative disorders.

M410 is a potent and selective inhibitor of p97 ATPase activity. It belongs to a class of small
molecules that includes its well-characterized precursors, ML240 and ML241.[4][5][6] These
compounds competitively inhibit the D2 ATPase domain of p97, leading to the disruption of
p97-mediated protein degradation, induction of the unfolded protein response (UPR), and
ultimately, apoptosis in cancer cells.[7]

These application notes provide detailed protocols for measuring the in vitro and cellular
activity of p97 ATPase following treatment with M410. The included methodologies are
essential for researchers studying the mechanism of action of p97 inhibitors, screening for
novel drug candidates, and characterizing their effects on cellular signaling pathways.
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Data Presentation

The inhibitory activity of M410 and its precursors on p97 ATPase can be quantified by
determining their half-maximal inhibitory concentration (IC50). The following table summarizes
the biochemical potency of closely related p97 inhibitors.

Compound Target Assay Type IC50 (nM) Reference(s)
Biochemical

ML240 p97 ATPase 100 [5][8]
ATPase Assay
Biochemical

ML241 p97 ATPase 100 [41[6]
ATPase Assay
Biochemical

DBeQ p97 ATPase 1500 9]
ATPase Assay
Biochemical

CB-5083 p97 AAA ATPase 11 [9]
ATPase Assay
Biochemical

NMS-873 p97 ATPase 30 [9]
ATPase Assay

Experimental Protocols
In Vitro p97 ATPase Activity Assay (ADP-Glo™ Kinase
Assay)

This protocol describes a bioluminescence-based assay to measure the ATPase activity of
purified p97 by quantifying the amount of ADP produced. The ADP-Glo™ Kinase Assay is a
highly sensitive method suitable for determining the IC50 of inhibitors like M410.[10][11][12]

Materials:
 Purified recombinant human p97 protein
e MA410 (or other p97 inhibitors)

« ATP
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o ADP-Glo™ Kinase Assay kit (Promega)

o Assay Buffer: 50 mM Tris-HCI (pH 7.5), 20 mM MgClz, 1 mM DTT

o White, opaque 96-well or 384-well plates

Procedure:

e Compound Preparation: Prepare a serial dilution of M410 in DMSO. Further dilute the
compounds in Assay Buffer to the desired final concentrations. The final DMSO
concentration in the assay should be kept below 1%.

e Enzyme and Substrate Preparation:

o Dilute the purified p97 enzyme in Assay Buffer to a final concentration of 5-10 nM.

o Prepare an ATP solution in Assay Buffer. The final ATP concentration should be at or near
the Km of p97 for ATP (typically 100-500 pM).

e Reaction Setup:

o Add 5 L of the diluted M410 solution or vehicle control (DMSO in Assay Buffer) to the
wells of the microplate.

o Add 10 pL of the diluted p97 enzyme solution to each well.

o Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to
the enzyme.

o Initiate the ATPase reaction by adding 10 pL of the ATP solution to each well.

[e]

Incubate the plate at 37°C for 60 minutes.

o ADP Detection:

o Equilibrate the plate to room temperature.
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o Add 25 puL of ADP-Glo™ Reagent to each well to stop the ATPase reaction and deplete
the remaining ATP.

o Incubate at room temperature for 40 minutes.

o Add 50 uL of Kinase Detection Reagent to each well to convert the generated ADP to ATP
and produce a luminescent signal.

o Incubate at room temperature for 30-60 minutes in the dark.

» Data Acquisition: Measure the luminescence using a plate-reading luminometer.

» Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced
and thus to the p97 ATPase activity. Calculate the percent inhibition for each M410
concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a
four-parameter logistic dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target
Engagement

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a
cellular environment.[13][14][15] The principle is based on the ligand-induced thermal
stabilization of the target protein.

Materials:

e Cultured cells (e.g., HCT116, Hela)

e M410

o Complete cell culture medium

e Phosphate-buffered saline (PBS)

» Lysis Buffer: PBS with protease and phosphatase inhibitors

e PCR tubes or strips
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e Thermal cycler
o Equipment for protein quantification (e.g., BCA assay)
o SDS-PAGE and Western blotting reagents
e Primary antibody against p97
e Secondary antibody (HRP-conjugated)
e Chemiluminescence substrate
Procedure:
o Cell Treatment:
o Plate cells and grow to 70-80% confluency.

o Treat the cells with various concentrations of M410 or vehicle (DMSO) for a specified time
(e.g., 1-4 hours) in complete medium.

e Heating Step:
o Harvest the cells, wash with PBS, and resuspend in PBS.
o Aliquot the cell suspension into PCR tubes.

o Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal
cycler, followed by a 3-minute incubation at room temperature.

e Cell Lysis and Protein Extraction:

o Lyse the cells by freeze-thaw cycles (e.qg., three cycles of freezing in liquid nitrogen and
thawing at room temperature).

o Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate
the soluble fraction (containing stabilized, non-denatured protein) from the precipitated,
denatured protein.
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e Protein Analysis:
o Carefully collect the supernatant (soluble fraction).
o Determine the protein concentration of each sample.

o Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting
using a p97-specific antibody.

o Data Analysis: Quantify the band intensities of the soluble p97 at each temperature and
M410 concentration. Ligand binding will result in a shift of the melting curve to higher
temperatures. Plot the amount of soluble p97 as a function of temperature to generate
melting curves and determine the melting temperature (Tm) for each condition. An increase
in Tm in the presence of M410 indicates target engagement.

Mandatory Visualizations
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Experimental Workflow for p97 Inhibition Analysis
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Caption: Workflow for assessing p97 inhibition.
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p97-Mediated Protein Degradation and Inhibition by M410
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Caption: Inhibition of p97 by M410 disrupts protein degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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